molecular formula C11H15FN4O B12227695 N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide

Cat. No.: B12227695
M. Wt: 238.26 g/mol
InChI Key: KDHNEDANJAPUHY-UHFFFAOYSA-N
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Description

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide is a chemical compound that features a pyrrolidine ring substituted with a fluoropyrimidine group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoropyrimidine Group: The fluoropyrimidine group is introduced via nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic and electrophilic reagents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The fluoropyrimidine group may interact with nucleic acids or enzymes, while the pyrrolidine ring can influence the compound’s binding affinity and specificity. The acetamide moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine: Similar structure with a chloro substituent instead of an acetamide group.

    N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide: Similar structure with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine group enhances its potential interactions with biological targets, while the pyrrolidine ring provides structural rigidity and specificity.

Properties

Molecular Formula

C11H15FN4O

Molecular Weight

238.26 g/mol

IUPAC Name

N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C11H15FN4O/c1-8(17)15(2)9-3-4-16(6-9)11-10(12)5-13-7-14-11/h5,7,9H,3-4,6H2,1-2H3

InChI Key

KDHNEDANJAPUHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C2=NC=NC=C2F

Origin of Product

United States

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